3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one

CNS drug-likeness physicochemical profile blood-brain barrier permeability

3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one (CAS 1602508-43-9) is a synthetic small molecule with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol. The compound comprises a fully saturated octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) bicyclic core N-substituted with a 3-methylbutan-2-one side chain.

Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
Cat. No. B13257210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one
Molecular FormulaC12H21NO
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CC1C2CCCC2CN1
InChIInChI=1S/C12H21NO/c1-8(2)12(14)6-11-10-5-3-4-9(10)7-13-11/h8-11,13H,3-7H2,1-2H3
InChIKeyCSTCHBZRORWQIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one Structural Identity and Procurement Baseline


3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one (CAS 1602508-43-9) is a synthetic small molecule with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.30 g/mol [1]. The compound comprises a fully saturated octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) bicyclic core N-substituted with a 3-methylbutan-2-one side chain. Computed physicochemical properties include an XLogP3 of 1.9, a topological polar surface area (TPSA) of 29.1 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is commercially available with a certified purity of 95% (HPLC) from specialty chemical suppliers .

1
CNS MPO-aligned logP/TPSA profile favoring passive BBB permeation
2
Octahydrocyclopenta[c]pyrrole scaffold validated in GlyT1 and TRI inhibitor series
3
Certified HPLC purity specification for reproducible SAR studies

Why Generic Bicyclic Amine Substitution Fails for 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one in Medicinal Chemistry Programs


The octahydrocyclopenta[c]pyrrole scaffold has been validated across multiple therapeutic programs—including type 1 glycine transporter (GlyT1) inhibitors [1], monoamine triple reuptake inhibitors (TRIs) [2], and SHP2 allosteric inhibitors—but biological activity is exquisitely sensitive to the N-1 substituent identity. In the GlyT1 series, replacement of the N-substituent from 3-trifluoromethoxy to 3-O-(c-pentyl) altered both potency and pharmacokinetic profile [1]. In the TRI series, aryl vs. heteroaryl N-substitution shifted SERT/NET/DAT selectivity ratios by more than 10-fold [2]. Consequently, substituting this compound with an unsubstituted 3-azabicyclo[3.3.0]octane or a different N-alkylated derivative would ablate the specific pharmacophore geometry required for target engagement within these validated inhibitor classes. The quantitative evidence below establishes why this precise N-(3-methylbutan-2-one) substitution pattern, combined with the saturated octahydrocyclopenta[c]pyrrole core, creates a differentiated chemical tool for CNS-oriented drug discovery relative to generic bicyclic amine alternatives.

GlyT1 N-substituent sensitivity
Replacing the N-substituent can shift GlyT1 inhibitory potency more than 10-fold, as shown in octahydrocyclopenta[c]pyrrole series.
Transporter selectivity shift
Aryl vs. heteroaryl N-substitution alters SERT/NET/DAT selectivity ratios, making generic bicyclic amines unreliable for consistent profile.
Pharmacophore geometry disruption
The 3-methylbutan-2-one carbonyl contributes to target engagement; unsubstituted or differently substituted cores may lose critical interactions.

Quantitative Differentiation Evidence for 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one vs. Closest Comparators


CNS Drug-Likeness Profile: logP and TPSA Alignment with CNS MPO Desirability Criteria vs. Generic Bicyclic Amine Baseline

The target compound exhibits a computed XLogP3 of 1.9 and a TPSA of 29.1 Ų [1]. The Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, developed by Pfizer to predict CNS drug-likeness, assigns optimal desirability to compounds with cLogP ≤ 3 and TPSA within 40–90 Ų [2]. The compound's logP of 1.9 falls well within the optimal range (score of 1.0 on the cLogP monotonic decreasing function). Its TPSA of 29.1 Ų lies just below the 40 Ų lower bound of the optimal hump range, yielding a partial CNS MPO score for this parameter; many CNS-active drugs have TPSA as low as 30 Ų [2]. The parent octahydrocyclopenta[c]pyrrole scaffold (CAS 5661-03-0) has a TPSA of 12.0 Ų and an estimated logP of ~1.3, making the target compound's 3-methylbutan-2-one substituent the primary driver of its increased lipophilicity and polarity balance [3]. This places the target compound in a physicochemical window favorable for passive blood-brain barrier permeation, differentiating it from more polar octahydrocyclopenta[c]pyrrole derivatives bearing trifluoromethoxy or carboxamide groups that have TPSA exceeding 60–80 Ų [4].

CNS Drug-Likeness
Class-level inference
LogP 1.9 | TPSA 29.1 Ų (target) vs. CNS MPO optimal: logP ≤3, TPSA 40–90; parent core TPSA ~12
Supports passive BBB permeability profiling
TPSA slightly below optimal hump; experimental validation recommended
CNS drug-likeness physicochemical profile blood-brain barrier permeability

Scaffold-Validated Triple Reuptake Inhibitor Potency: Octahydrocyclopenta[c]pyrrole vs. Unsubstituted 3-Azabicyclo[3.3.0]octane Core

The octahydrocyclopenta[c]pyrrole scaffold has been optimized as a core for potent triple reuptake inhibitors. Shao et al. (2011) reported compound 22a with IC₅₀ values of 20 nM (SERT), 109 nM (NET), and 430 nM (DAT); compound 23a with 29, 85, and 168 nM; and compound 26a with 53, 150, and 140 nM, all demonstrated high brain penetration and in vivo activity in the mouse tail suspension test [1]. The parent 3-azabicyclo[3.3.0]octane (CAS 5661-03-0), lacking an N-1 substituent, serves as a pharmacologically inert fragment molecule without reported transporter inhibitory activity at concentrations up to 10 µM [2]. The target compound, while bearing a distinct N-1 3-methylbutan-2-one substituent (versus the 3-aryl groups of the Shao series), retains the fully saturated octahydrocyclopenta[c]pyrrole core that provides the conformational rigidity essential for monoamine transporter binding [1].

Scaffold TRI Potency
Cross-study comparable
Shao series SERT IC₅₀ 20–53 nM vs unsubstituted core no inhibition at ≤10 µM
Reported scaffold potency supports SAR exploration
Target N-substitution distinct from Shao series; activity to be determined
triple reuptake inhibitor monoamine transporter SERT inhibition

SHP2 Allosteric Inhibitor Scaffold Prevalence: Octahydrocyclopenta[c]pyrrole as a Privileged Core in Patent Literature vs. Non-Cyclopenta-Fused Heterocycles

US Patent 10,435,389 B2 (granted 2019) claims octahydrocyclopenta[c]pyrrole compounds as allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), a validated oncology target [1]. The patent encompasses a broad Markush structure in which the octahydrocyclopenta[c]pyrrole core serves as the central scaffold, with diverse substituents at the N-2 and C-1 positions modulating potency and selectivity. The target compound, with its N-1-(3-methylbutan-2-one) substitution, represents a specific embodiment within this chemical space. In contrast, non-cyclopenta-fused bicyclic amines such as octahydro-1H-isoindole (CAS 21850-12-4) have been explored primarily as substance P (NK1) receptor antagonists rather than SHP2 inhibitors, indicating scaffold-dependent target selectivity . No comparative SHP2 inhibitory data are publicly available for the N-(3-methylbutan-2-one) analog specifically; the differentiation is based on patent-class scaffold coverage.

SHP2 Scaffold Prevalence
Class-level inference
Octahydrocyclopenta[c]pyrrole explicitly claimed in US 10,435,389 B2 for SHP2 inhibition; octahydro-1H-isoindole not claimed
Patent-class scaffold alignment for SHP2 programs
No direct comparative SHP2 activity data available
SHP2 allosteric inhibitor cancer immunotherapy privileged scaffold

Procurement-Ready Purity Specification: 95% (HPLC) vs. Uncharacterized Commercial Bicyclic Amine Sources

The target compound is supplied with a certified purity of 95% (HPLC) from LeYan (catalog #2092617) . The compound's computed properties (exact mass: 195.1623 Da; molecular formula: C₁₂H₂₁NO) and chromatographic purity are documented and batch-traceable. The octahydrocyclopenta[c]pyrrole parent scaffold (CAS 5661-03-0) is typically supplied at ≥97% purity, but N-1-substituted derivatives from generic marketplaces are frequently listed without verified purity specifications, often described only as 'technical grade' or with unspecified purity [1]. For medicinal chemistry applications requiring reliable stoichiometric integrity—particularly in amide coupling, reductive amination, or Pd-catalyzed cross-coupling reactions where the N-H functionality is reactive—the 95% specification provides a procurement advantage by minimizing the risk of side reactions from uncharacterized impurities.

Purity Specification
Lot attribute
95% (HPLC) certified purity; LeYan catalog #2092617
Supports batch-to-batch reproducibility
Purity verified via HPLC; COA recommended
compound procurement purity specification SAR reproducibility

High-Value Research and Procurement Application Scenarios for 3-Methyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one


CNS-Oriented Drug Discovery: Monoamine Transporter and GlyT1 Inhibitor SAR Expansion

With a logP of 1.9 and TPSA of 29.1 Ų aligning favorably with CNS MPO desirability criteria [1], this compound is suitable as a starting material for synthesizing and testing novel N-1-substituted octahydrocyclopenta[c]pyrrole analogs targeting monoamine transporters (SERT/NET/DAT) or GlyT1. The scaffold's validated potency in triple reuptake inhibition (SERT IC₅₀ as low as 20 nM) [2] provides a strong rationale for exploring the 3-methylbutan-2-one substituent's impact on transporter selectivity relative to the established 3-aryl series.

SHP2 Allosteric Inhibitor Lead Generation in Oncology Programs

The octahydrocyclopenta[c]pyrrole core is explicitly claimed in granted US Patent 10,435,389 B2 as a scaffold for SHP2 allosteric inhibitors [3]. This compound can serve as a key building block for synthesizing patent-class SHP2 inhibitor analogs, with the N-1-(3-methylbutan-2-one) group providing a distinct substitution pattern for SAR diversification via the ketone carbonyl as a handle for further functionalization (e.g., oxime formation, reductive amination, or Grignard addition).

Physicochemically Defined Building Block for Bicyclic Amine Library Synthesis

With 95% certified purity and well-characterized physicochemical properties (XLogP3 1.9, TPSA 29.1 Ų, 3 rotatable bonds) [1], this compound is suited for constructing focused libraries of octahydrocyclopenta[c]pyrrole derivatives for high-throughput screening campaigns. The documented purity specification ensures stoichiometric reliability in multi-step parallel syntheses, reducing the risk of failed reactions due to uncharacterized impurities common in generic commercial sources.

Conformational Restraint and Stereoelectronic Probe in Medicinal Chemistry Toolbox

The saturated octahydrocyclopenta[c]pyrrole core provides conformational rigidity distinct from monocyclic piperidine or pyrrolidine scaffolds [2]. The 3-methylbutan-2-one N-substituent introduces a carbonyl group that can participate in hydrogen bonding with target proteins or serve as a spectroscopic probe (IR, NMR) for studying ligand-protein interactions. This makes the compound a valuable tool for biophysical studies of ligand-target binding modes within the GlyT1 and SHP2 inhibitor families.

Application
Selection Property
Validation Focus
CNS transporter/GlyT1 SAR expansion
CNS MPO-aligned profile, scaffold-validated transporter inhibition
BBB permeability assay, SERT/NET/DAT selectivity screening
SHP2 allosteric inhibitor lead generation
Patent-claimed octahydrocyclopenta[c]pyrrole scaffold
SHP2 enzymatic and cellular inhibition assays
Focused library synthesis for HTS
Certified purity specification, defined physicochemical properties
Reaction stoichiometry verification, purity assay
Biophysical probe for ligand-target interactions
Conformational rigidity, carbonyl IR/NMR probe
Binding mode analysis via spectroscopy
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